rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid: is a chiral compound featuring a cyclopropane ring substituted with a fluoromethyl group and a carboxylic acid group The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation Reaction: : One common method to synthesize rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid involves the cyclopropanation of an appropriate alkene precursor. For example, starting from an alkene like 2-(fluoromethyl)acrylic acid, a cyclopropanation reaction can be carried out using a diazo compound and a transition metal catalyst such as rhodium or copper.
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Fluoromethylation: : Another approach involves the fluoromethylation of a cyclopropane carboxylic acid derivative. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to introduce the fluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. Optimizations may include the use of continuous flow reactors for cyclopropanation reactions and the development of more efficient fluoromethylation reagents to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The carboxylic acid group in rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid can undergo oxidation reactions to form corresponding derivatives such as esters or amides.
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Reduction: : Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reagents and conditions used.
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Substitution: : The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Primary alcohols or aldehydes.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways involving cyclopropane-containing substrates. Its fluoromethyl group can act as a bioisostere, providing insights into the role of fluorine in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by mimicking the transition state of a substrate, thereby binding to the active site of the enzyme and preventing substrate turnover. The fluoromethyl group can interact with active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Chloromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a hydroxymethyl group, offering different reactivity and biological properties.
(1R,2S)-2-(Methyl)cyclopropane-1-carboxylic acid: Lacks the halogen substitution, providing a basis for comparison in terms of reactivity and stability.
Uniqueness
rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2351028-97-0 |
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Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
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